
Lenalidomide-acetamido-O-PEG2-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-acetamido-O-PEG2-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating polyethylene glycol (PEG) and propargyl groups, which can improve solubility, stability, and bioavailability.
Méthodes De Préparation
The synthesis of Lenalidomide-acetamido-O-PEG2-propargyl involves several steps:
Bromination: Glutarimide is brominated in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Hydrogenation: The intermediate compound undergoes hydrogenation to form lenalidomide.
PEGylation: Lenalidomide is then reacted with acetamido-O-PEG2-propargyl to form the final compound, this compound.
Analyse Des Réactions Chimiques
Lenalidomide-acetamido-O-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to create new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Lenalidomide-acetamido-O-PEG2-propargyl has a wide range of scientific research applications:
Mécanisme D'action
Lenalidomide-acetamido-O-PEG2-propargyl exerts its effects through several mechanisms:
Protein Degradation: It functions as a molecular glue, promoting the degradation of specific proteins by the proteasome.
Immune Modulation: The compound enhances the immune response by increasing the production of interleukin-2 (IL-2) and activating natural killer (NK) cells.
Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
The molecular targets involved include cereblon (CRBN), E3 ubiquitin ligase, and various signaling pathways related to immune response and cell proliferation .
Comparaison Avec Des Composés Similaires
Lenalidomide-acetamido-O-PEG2-propargyl is unique compared to other similar compounds due to its enhanced solubility, stability, and bioavailability. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but higher toxicity.
Pomalidomide: Another derivative with improved efficacy and safety profile compared to thalidomide.
Lenalidomide: The parent compound, widely used in cancer therapy.
This compound stands out due to its PEGylation, which improves its pharmacokinetic properties and therapeutic potential .
Propriétés
Formule moléculaire |
C22H25N3O7 |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C22H25N3O7/c1-2-8-30-9-10-31-11-12-32-14-20(27)23-17-5-3-4-15-16(17)13-25(22(15)29)18-6-7-19(26)24-21(18)28/h1,3-5,18H,6-14H2,(H,23,27)(H,24,26,28) |
Clé InChI |
AIUVJOZHEXVXLF-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


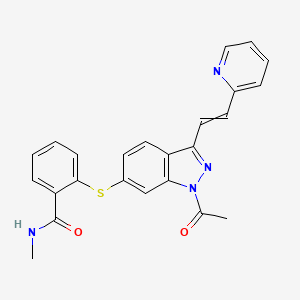
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)
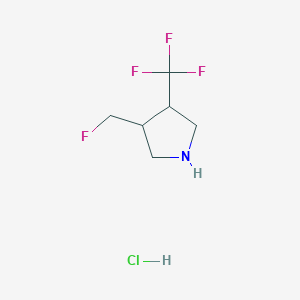
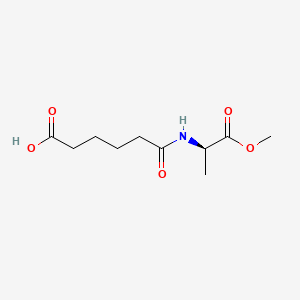
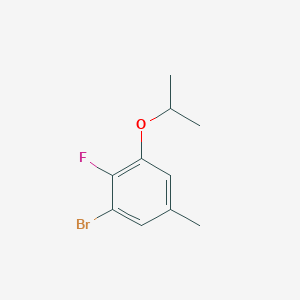
![1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)

![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)
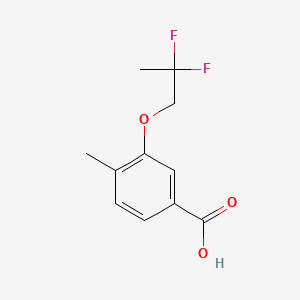

![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)

